molecular formula C18H15F2N3O2S B4349230 7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4349230
M. Wt: 375.4 g/mol
InChI Key: HJOHNRAAOOSKOS-UHFFFAOYSA-N
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Description

7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a mercapto group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction leads to the formation of the desired pyrido[2,3-d]pyrimidin-4(1H)-one core. Industrial production methods may involve optimization of reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one include:

Properties

IUPAC Name

7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c1-25-13-5-3-2-4-12(13)23-16-14(17(24)22-18(23)26)10(15(19)20)8-11(21-16)9-6-7-9/h2-5,8-9,15H,6-7H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOHNRAAOOSKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
7-cyclopropyl-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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